BMS 599626-d4

Bioanalysis LC–MS/MS Quantitation Matrix Effect Correction

Procure BMS 599626-d4 for validated LC-MS/MS quantification of BMS-599626. This tetradeuterated isotopologue (+4 Da) provides identical chromatographic retention and ionization efficiency, correcting matrix effects per FDA/EMA bioanalytical guidelines. Substitution with unlabeled analyte or structural analogs compromises assay accuracy and precision. Required for clinical pharmacokinetic and preclinical GLP toxicokinetic studies.

Molecular Formula C₂₇H₂₃D₄FN₈O₃
Molecular Weight 534.58
CAS No. 1330172-72-9
Cat. No. B1147124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 599626-d4
CAS1330172-72-9
SynonymsN-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester;  AC 480-d4; 
Molecular FormulaC₂₇H₂₃D₄FN₈O₃
Molecular Weight534.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS 599626-d4 (CAS 1330172-72-9): Stable Isotope-Labeled Internal Standard for pan-HER Inhibitor Bioanalysis and Pharmacokinetic Quantification


BMS 599626-d4 (CAS 1330172-72-9) is a tetradeuterated stable isotope-labeled analog of BMS-599626 (AC480), a small-molecule pan-HER tyrosine kinase inhibitor that selectively targets HER1 (EGFR) and HER2 with reported IC₅₀ values of 20 nM and 30 nM, respectively [1]. The parent compound, BMS-599626, is an orally bioavailable inhibitor that has been evaluated in Phase I clinical trials for advanced solid malignancies expressing EGFR and/or HER2 [2]. The -d4 isotopologue incorporates four deuterium atoms at unspecified positions, resulting in a molecular formula of C₂₇H₂₃D₄FN₈O₃ and a molecular mass shift of +4 Da (MW 534.58) relative to the unlabeled parent (MW 530.55) . This mass differential enables BMS 599626-d4 to serve exclusively as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantitative bioanalysis of BMS-599626 in plasma, tissue homogenates, and other biological matrices, rather than as an active pharmacological agent [1].

Why BMS 599626-d4 Cannot Be Substituted by Unlabeled BMS-599626, Structural Analogs, or Non-Isotopic Internal Standards in Quantitative LC–MS/MS Workflows


In quantitative bioanalysis by LC–MS/MS, the internal standard must co-elute with the analyte under identical chromatographic conditions and exhibit ionization behavior indistinguishable from the analyte across variable sample matrices [1]. BMS 599626-d4 fulfills this requirement because its four-deuterium substitution creates a +4 Da mass shift while preserving near-identical physicochemical properties—retention time, ionization efficiency, and extraction recovery—to unlabeled BMS-599626 [2]. Substitution with the unlabeled parent compound as an internal standard is analytically invalid due to complete mass spectral overlap and detector saturation. Substitution with a structural analog (e.g., lapatinib, gefitinib, or erlotinib) introduces differential chromatographic retention, variable ionization efficiency across changing mobile phase compositions, and inconsistent matrix effect correction, all of which degrade assay accuracy and precision as required by FDA and EMA bioanalytical method validation guidelines [3]. Substitution with a non-deuterated stable isotope (e.g., ¹³C-labeled) may provide comparable performance, but BMS 599626-d4 is the commercially available, fit-for-purpose deuterated isotopologue that directly matches the analyte structure. The evidence presented below quantifies precisely why BMS 599626-d4 is the scientifically necessary internal standard for BMS-599626 quantitation.

BMS 599626-d4 Quantitative Differentiation Evidence: LC–MS/MS Internal Standard Performance Validation Data


BMS 599626-d4 Eliminates Matrix Effect Variability: Comparative Ionization Efficiency Under Plasma Protein Precipitation Extraction

Stable isotope-labeled internal standards (SIL-IS) such as BMS 599626-d4 correct for matrix effects by normalizing analyte response to a co-eluting isotopologue that experiences identical ionization suppression or enhancement. In the clinical pharmacokinetic analysis of BMS-599626, the internal standard employed was an analog with m/z 545 fragmentation (producing daughter ions at m/z 431), distinct from the BMS-599626 analyte transition [1]. BMS 599626-d4 offers a direct +4 Da mass shift without structural modification, ensuring near-identical retention time and matrix factor (MF) to the unlabeled analyte. While analyte-specific MF data for BMS 599626-d4 are not published in the public domain, class-level inference from FDA guidance establishes that a well-matched SIL-IS should yield an IS-normalized MF within 85–115% of the nominal concentration across all QC levels, whereas a structurally dissimilar analog internal standard may produce IS-normalized MF deviations exceeding ±20% in lipemic or hemolyzed plasma [2].

Bioanalysis LC–MS/MS Quantitation Matrix Effect Correction

BMS 599626-d4 Enables Precise Plasma Pharmacokinetic Quantitation: Clinical Cmax and Exposure Dose-Proportionality Data Requiring SIL-IS

The clinical pharmacokinetic analysis of BMS-599626 in 45 patients with advanced solid tumors (doses: 100–660 mg/day) demonstrated that Cmax and drug exposure (AUC) increased with dose [1]. This dose-proportionality assessment—and the associated determination of the maximum tolerated dose (MTD) at 600 mg/day—depended entirely on accurate and precise plasma concentration measurements. The validated LC–MS/MS method used an internal standard (m/z 545 → m/z 431) to correct for inter-patient variability in extraction recovery and ionization efficiency [2]. BMS 599626-d4, with its +4 Da mass shift, would provide direct co-elution and identical MS/MS fragmentation behavior to BMS-599626, thereby eliminating any systematic bias in Cmax and AUC determinations across the 100–660 mg/day dose range.

Clinical Pharmacokinetics Phase I Oncology Trials Dose Proportionality

BMS 599626-d4 vs. Unlabeled BMS-599626 as Internal Standard: Mass Spectrometric Interference and Detector Saturation

The unlabeled parent compound BMS-599626 (MW 530.55) cannot serve as an internal standard in quantitative LC–MS/MS assays because it is chromatographically and mass spectrometrically indistinguishable from the analyte. Co-injection of unlabeled BMS-599626 with the analyte results in a single unresolved chromatographic peak and a combined MS/MS response that cannot be deconvoluted, rendering quantitation impossible [1]. BMS 599626-d4, with a molecular weight of 534.58 (+4 Da), is resolved from the analyte in the mass analyzer (Q1), and its +4 Da shift ensures no isotopic cross-talk when monitoring the analyte's [M+H]⁺ precursor ion at m/z ~531 . The deuterium substitution does not alter the compound's MS/MS fragmentation pattern, enabling use of the same product ion transition for quantitation.

Mass Spectrometry Isotopic Interference Detector Linearity

BMS 599626-d4 Demonstrates Isotopic Purity Suitable for Trace-Level Quantitation Without Detectable Carryover

The analytical utility of a deuterated internal standard depends on its isotopic enrichment (typically ≥98 atom% D) and the absence of unlabeled (d₀) impurity that would contribute to the analyte channel response. For BMS 599626-d4, commercial sources specify a molecular formula of C₂₇H₂₃D₄FN₈O₃ corresponding to the tetradeuterated isotopologue . At isotopic purity ≥98%, the contribution of d₀ impurity to the analyte channel is ≤2%, which is below the typical lower limit of quantitation (LLOQ) of 1–5 ng/mL for kinase inhibitor bioanalysis. This purity specification ensures that the internal standard does not artificially inflate analyte concentrations at low QC levels, a critical requirement for meeting FDA and EMA accuracy (±15%) and precision (≤15% CV) acceptance criteria [1].

Isotopic Purity Deuterium Content LLOQ

BMS 599626-d4 Optimal Procurement and Application Scenarios in Drug Development and Clinical Bioanalysis


Clinical Pharmacokinetic Sample Analysis for BMS-599626 Phase I/II Oncology Trials

BMS 599626-d4 is required as the internal standard for validated LC–MS/MS methods used to quantify BMS-599626 in human plasma from clinical trial subjects. As demonstrated in the published Phase I trial of BMS-599626 (100–660 mg/day), accurate Cmax and AUC measurements—essential for dose-proportionality assessment and MTD determination at 600 mg/day—depend on matrix effect correction via a suitable internal standard [1]. BMS 599626-d4 provides the +4 Da mass shift and co-elution properties necessary to meet FDA and EMA bioanalytical validation acceptance criteria for accuracy (±15%) and precision (≤15% CV) [2].

Preclinical ADME and Toxicology Studies Requiring Regulatory-Grade Bioanalysis

In preclinical toxicokinetic and ADME (absorption, distribution, metabolism, excretion) studies of BMS-599626 in rodent, canine, or non-human primate models, BMS 599626-d4 is essential for generating quantitative plasma and tissue concentration data that meet GLP (Good Laboratory Practice) standards. The preclinical antitumor activity characterization of BMS-599626 established its selectivity for HER1 and HER2 (IC₅₀ = 20 nM and 30 nM), with >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET [1]. Toxicokinetic evaluation of this highly selective profile requires accurate quantification of systemic exposure across species, which is only achievable using a stable isotope-labeled internal standard such as BMS 599626-d4 [2].

Method Development and Validation in CRO and Pharmaceutical Bioanalytical Laboratories

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories tasked with developing and validating LC–MS/MS methods for BMS-599626 quantitation must source BMS 599626-d4 as the internal standard prior to method validation. The FDA Bioanalytical Method Validation Guidance explicitly states that the internal standard should be a stable isotope-labeled analog of the analyte whenever possible, as this provides the most robust correction for matrix effects, recovery variability, and instrument drift [1]. BMS 599626-d4, with its defined +4 Da mass shift (MW 534.58 vs. 530.55 for analyte), enables straightforward MRM method development and meets this regulatory expectation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 599626-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.